[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a piperidine-based carbamate derivative featuring a 3-methyl-pyrazine substituent. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors requiring aromatic interactions. Its molecular formula is C₁₆H₂₆N₄O₂, with a molecular weight of 306.4 g/mol, and a density of 1.12 g/cm³ .
Properties
IUPAC Name |
tert-butyl N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-13(17-8-7-16-11)19-9-5-12(6-10-19)18-14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMYFOIXRRHCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazine Moiety
The synthesis of the 3-methyl-pyrazin-2-yl group typically begins with cyclization reactions. Precursors such as diaminomaleonitrile or glyoxal derivatives undergo condensation with ketones or aldehydes under acidic or basic conditions. For example, cyclization of 2,3-diaminopropiophenone with glyoxal in the presence of acetic acid yields the pyrazine core. Subsequent methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate in dimethylformamide (DMF), with potassium carbonate as a base, achieving yields of 75–85%.
Key Reaction Conditions for Pyrazine Synthesis
| Parameter | Details |
|---|---|
| Reagents | Glyoxal, methyl iodide, K₂CO₃ |
| Solvent | DMF or THF |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 75–85% |
Piperidine Ring Functionalization
The piperidine ring is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 4-aminopiperidine with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to form tert-butyl piperidin-4-ylcarbamate, a key intermediate . This step proceeds at room temperature with triethylamine as a base, achieving yields >90% . Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for stereoselective functionalization .
Synthesis of tert-Butyl Piperidin-4-ylcarbamate
Coupling of Pyrazine and Piperidine Moieties
The pyrazine and piperidine subunits are coupled via Suzuki-Miyaura or Buchwald-Hartwig reactions. Patent EP2483243B1 details a Suzuki coupling between 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid and 4-chloropyridine, catalyzed by Pd(PPh₃)₄ in a toluene/ethanol/Na₂CO₃ system . This step requires inert atmospheres and temperatures of 80–100°C, yielding 70–80% of the coupled product .
Optimized Suzuki Coupling Parameters
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
|---|---|
| Solvent System | Toluene/ethanol (3:1) |
| Base | Na₂CO₃ (2 equiv) |
| Temperature | 80°C, 12 hours |
| Yield | 78% |
Carbamate Protection and Final Assembly
The tert-butyl carbamate group is introduced early to protect the piperidine amine during subsequent reactions. In a representative procedure, tert-butyl piperidin-4-ylcarbamate reacts with 3-methylpyrazine-2-carbonyl chloride in DCM, using N,N-diisopropylethylamine (DIPEA) as a base. Deprotection (if required) employs trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃ .
Critical Considerations for Carbamate Stability
-
Avoid strong acids/bases during coupling to prevent Boc group cleavage.
Hydrogenation and Purification
Final hydrogenation steps reduce any unsaturated intermediates. For example, hydrogenation of (4-fluoro-3-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester over Pd/C (10 wt%) in methanol at 50 psi H₂ affords the saturated piperidine derivative . Purification via flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization (ethanol/water) ensures >95% purity .
Hydrogenation Protocol
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing [1-(3-methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester:
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow reactors for cyclization and coupling steps, reducing reaction times by 40% compared to batch processes. Environmental metrics (E-factor = 12.5) indicate moderate waste generation, primarily from solvent use . Cost analysis estimates raw material expenses at $320/kg, with palladium catalysts contributing 25% of total costs .
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous tert-butyl carbamate derivatives:
Table 1: Key Comparative Data
Structural and Functional Analysis
Pyrazine derivatives are often used in kinase inhibitors due to their planar structure and hydrogen-bonding capabilities .
Synthetic Routes
- The target compound may be synthesized via Suzuki-Miyaura coupling (evidenced in ID7 and ID10), substituting a boronic acid with a 3-methyl-pyrazine moiety. This contrasts with chloropyridine carbonyl derivatives (ID12), which require amidation or acylation steps .
Physicochemical Properties
- The tert-butyl carbamate group universally enhances solubility and stability across analogs. However, the methoxy-pyrimidine variant (ID13) exhibits lower molecular weight (335.4 vs. 306.4) due to reduced steric bulk .
- Chloropyridine derivatives (ID12) show higher molecular weights (367.5 g/mol) and electrophilic reactivity, making them prone to nucleophilic substitution .
Biological Implications The target compound’s methyl-pyrazine group balances lipophilicity and electronic effects, favoring interactions with hydrophobic enzyme pockets. This contrasts with nitro-phenyl (ID4) or cyano-pyridinyl (ID2) analogs, which exhibit stronger electron-withdrawing effects but poorer bioavailability . Fluorinated analogs (ID7, ID10) prioritize metabolic stability and halogen bonding, often seen in anticancer agents .
Biological Activity
The compound [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS No. 1289387-10-5) is a piperidine derivative characterized by its unique pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article aims to summarize the biological activity of this compound based on recent research findings.
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- Structural Features : The compound features a piperidine ring substituted with a 3-methylpyrazine group and a tert-butyl carbamate functional group, which contributes to its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds containing piperidine and pyrazine moieties exhibit diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
Research has demonstrated that piperidine derivatives can possess significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth.
-
Mechanism of Action :
- The compound acts as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cell proliferation and resistance to apoptosis in colorectal cancer cells .
- Structure–activity relationship studies indicate that modifications to the piperidine structure can enhance selectivity and inhibition properties against various cancer cell lines .
-
Case Studies :
- A study involving similar piperidine derivatives reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
- Other derivatives have shown effectiveness in targeting multiple pathways involved in cancer progression, indicating the potential for multi-targeted therapeutic strategies .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) :
- Research indicates that certain pyrazine derivatives exhibit significant activity against both standard and resistant strains of M. tuberculosis, with MIC values ranging from 0.5 to 4 μg/mL .
- The presence of the piperidine ring has been linked to enhanced antimicrobial activity compared to other structural variants, such as pyridine derivatives .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the piperidine core via condensation of 3-methylpyrazine derivatives with piperidin-4-yl precursors.
- Step 2 : Introduction of the tert-butyl carbamate group using Boc-protection strategies under anhydrous conditions (e.g., di-tert-butyl dicarbonate in dichloromethane with triethylamine as a catalyst) .
- Step 3 : Optimization via phase-transfer catalysis for stereoselective alkylation, as demonstrated in analogous piperidine-carbamate syntheses .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved respirators if aerosolization is possible during synthesis .
- Eye/Face Protection : Wear chemical goggles and face shields, especially during solvent reflux steps .
- Gloves : Nitrile or neoprene gloves are recommended to prevent dermal exposure .
- Emergency Measures : Ensure access to eye wash stations and safety showers. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Confirm structure via H/C NMR (e.g., tert-butyl signal at ~1.4 ppm) and FT-IR (C=O stretch at ~1700 cm) .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide for rigid/flexible docking into target pockets (e.g., SARS-CoV-2 Mpro). Prioritize poses with Glide scores < -8 kcal/mol and hydrogen bonds to key residues (e.g., GLN 189, HIS 164) .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability (RMSD < 2 Å) and ligand-protein contacts (e.g., hydrophobic interactions with LEU 141, MET 165) .
Q. What structure-activity relationship (SAR) insights apply to this compound’s analogs?
- Methodological Answer :
- Side-Chain Modifications : Replace the 3-methylpyrazine group with substituted aryl rings (e.g., 4-fluoro-phenyl) to evaluate potency shifts in enzymatic assays (e.g., NAAA inhibition) .
- 3D-QSAR Modeling : Use atomic property field (APF) descriptors to correlate steric/electronic features with activity. Validate prospectively by synthesizing derivatives (e.g., nanomolar inhibitors with tert-butyl ester groups) .
Q. What strategies mitigate stability issues during storage or reaction conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under argon at -20°C in amber vials to prevent Boc-group hydrolysis .
- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free piperidine derivatives) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Optimization : Standardize cell-based assays (e.g., HEK293T models) with controls for off-target effects (e.g., CYP450 inhibition screening) .
- Meta-Analysis : Compare IC values across publications using tools like ChemAxon’s MarvinSuite to account for stereochemical variability or salt forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
